molecular formula C12H19NO2 B12311336 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12311336
M. Wt: 209.28 g/mol
InChI Key: HPTAVJWLXPQTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a carboxylic acid group, two methyl groups, and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid and alkyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl and 2,2-dimethylpropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrrole ring and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the 2,2-dimethylpropyl group.

    5-(2,2-Dimethylpropyl)-1H-pyrrole-3-carboxylic acid: Lacks one of the methyl groups.

    1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid: Contains an additional methyl group.

Uniqueness

The presence of both the 2,2-dimethylpropyl group and the two methyl groups in 5-(2,2-Dimethylpropyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid imparts unique steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1,2-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c1-8-10(11(14)15)6-9(13(8)5)7-12(2,3)4/h6H,7H2,1-5H3,(H,14,15)

InChI Key

HPTAVJWLXPQTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)CC(C)(C)C)C(=O)O

Origin of Product

United States

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